3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate
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Overview
Description
3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a complex organic compound that features a quinoxaline moiety, a cyclohexyl ring, and a fluorophenyl carbamate group
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to interact with a wide range of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Quinoxaline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoxaline derivatives are known to have a wide range of effects, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the quinoxaline derivative. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The cyclohexyl amine is then introduced through an amide bond formation reaction. Finally, the fluorophenyl carbamate group is attached using a carbamoylation reaction, often employing reagents such as phosgene or its derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and carbamoylation steps, as well as the development of greener and more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro groups on the quinoxaline ring can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound with similar biological activity.
Quinazoline: Another nitrogen-containing heterocycle with comparable pharmacological properties.
Cinnoline: Shares structural similarities with quinoxaline and exhibits similar chemical behavior.
Uniqueness
3-(quinoxaline-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl ring and the fluorophenyl carbamate group differentiates it from other quinoxaline derivatives, potentially enhancing its stability and bioactivity .
Properties
IUPAC Name |
[3-(quinoxaline-2-carbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c23-14-8-10-15(11-9-14)26-22(29)30-17-5-3-4-16(12-17)25-21(28)20-13-24-18-6-1-2-7-19(18)27-20/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZLGUIYNIERHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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